TAT-cyclo-CLLFVY
Description
Introduction to TAT-cyclo-CLLFVY
Discovery and Historical Context in Hypoxia-Inducible Factor (HIF) Research
The discovery of this compound originated from efforts to identify inhibitors of HIF-1, a transcription factor central to cellular adaptation to hypoxia. HIF-1, composed of HIF-1α and HIF-1β subunits, regulates over 100 genes involved in angiogenesis, metabolism, and cell survival. Its role in tumor progression was recognized following the Nobel Prize-winning work of Semenza, Ratcliffe, and Kaelin, who elucidated oxygen-sensing mechanisms.
In 2013, Miranda et al. reported the identification of cyclo-CLLFVY from a plasmid-encoded library of 3.2 million cyclic hexapeptides. The peptide was later modified with a cell-penetrating TAT sequence (CGRKKRRQRRRPPQ) to enhance bioavailability, resulting in this compound. This innovation addressed the challenge of targeting protein-protein interactions (PPIs), which are often considered "undruggable" due to their flat binding surfaces.
Structural and Functional Classification as a Cyclic Peptide Inhibitor
This compound is a 24-amino acid cyclic peptide with a molecular weight of 2559.1 Da (C₁₁₁H₁₈₈N₄₂O₂₄S₂). Key structural features include:
| Structural Feature | Description |
|---|---|
| Cyclization | Lactam bridge between Cys-1 and Tyr-6; disulfide bridge between Cys-1 residues |
| TAT motif | CGRKKRRQRRRPPQ sequence for cell membrane penetration |
| Functional domain | CLLFVY sequence for binding HIF-1α PAS-B domain |
The cyclic conformation enhances stability and binding affinity, while the TAT moiety facilitates intracellular delivery. Unlike small-molecule inhibitors, this compound specifically disrupts HIF-1α/HIF-1β dimerization (IC₅₀ = 1.3 μM) without affecting HIF-2α.
Role in Targeting Hypoxia Signaling Pathways
This compound binds the PAS-B domain of HIF-1α, preventing its interaction with HIF-1β and subsequent DNA binding at hypoxia-response elements (HREs). This inhibition suppresses transcription of HIF-1 target genes, including VEGF (vascular endothelial growth factor) and CAIX (carbonic anhydrase IX), which are critical for angiogenesis and pH regulation in tumors.
In hypoxic human umbilical vein endothelial cells (HUVECs), this compound reduces tubularization, a key step in angiogenesis. Comparative studies in breast cancer (MCF-7) and osteosarcoma (U2OS) cells demonstrate its isoform specificity: HIF-1-dependent genes are suppressed, while HIF-2 targets like EPO (erythropoietin) remain unaffected.
Table 1: Functional Effects of this compound in Cellular Models
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUHEHYNQGEFC-XLZVTALKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H188N42O24S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Activation and Amino Acid Coupling
The resin is swelled in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids using hexafluorophosphate-based activators such as HCTU or HATU in the presence of diisopropylethylamine (DIEA). Each coupling cycle involves:
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Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
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Washing : Residual reagents are eliminated with DMF and dichloromethane (DCM).
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Coupling : Activated amino acids (4 equivalents) are added under nitrogen bubbling, with reaction completion monitored via Kaiser test.
For this compound, the sequence CLLFVY CGRKKRRQRRRPPQ is assembled from C-to-N terminus, incorporating a lactam bridge between Cys-1 and Tyr-6. Side-chain protecting groups include Trt for Cys and tert-butyl (tBu) for Tyr.
Cyclization Strategies for Macrocyclic Formation
Cyclization is critical for stabilizing the peptide’s bioactive conformation. Two primary methods are employed:
Lactam Bridge Formation
A head-to-tail lactam bridge is formed between the ε-amino group of Lys and the carboxyl group of Asp/Glu. For this compound, this involves:
Disulfide Bridge Attempts (Unsuccessful)
Early efforts to introduce a disulfide bridge between Cys-1 and Cys-7 in analogs like cyclo-CLLFCL resulted in intermolecular dimerization rather than intramolecular cyclization. Reducing agents (e.g., TCEP) failed to stabilize the desired product, prompting a shift to lactamization.
High-Throughput Screening and Phage Display
This compound was identified from a library of 3.2 million cyclic hexapeptides using a genetically encoded phage display platform. The screening process included:
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Library Construction : SICLOPPS (Split Intein Circular Ligation of Peptides and Proteins) generated cyclic peptides via intein splicing.
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Affinity Selection : Streptavidin-coated magnetic beads enriched HIF-1α-binding peptides, with elution using 0.1 mM biotin.
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Hit Validation : Fluorescence polarization assays confirmed binding to HIF-1α PAS-B (K<sub>D</sub> = 4.6 ± 1.4 μM).
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA). this compound elutes at 14–16 minutes, achieving ≥95% purity.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (2559.1 Da) and cyclization:
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Observed : m/z 2560.3 [M+H]<sup>+</sup>
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Calculated : 2559.1 [C<sub>111</sub>H<sub>188</sub>N<sub>42</sub>O<sub>24</sub>S<sub>2</sub>]
Technical Data and Structural Modifications
Synthesis Challenges and Optimization
Solubility Issues
The inclusion of lysine residues in early analogs (e.g., cyclo-CKLIIF) reduced solubility due to orthogonal protection requirements, lowering yields to <20%. Substituting Lys with Arg improved solubility without compromising affinity.
Cyclization Efficiency
Macrocyclization under dilute conditions (0.1 mM) minimized dimerization, while microwave-assisted synthesis reduced reaction times from 24 hours to 2 hours.
Chemical Reactions Analysis
Types of Reactions: TAT-cyclo-CLLFVY primarily undergoes protein-protein interaction inhibition reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include recombinant His-HIF-1 alpha, GST-HIF-1 beta, and various cell lines for in vitro studies. The conditions typically involve maintaining the peptide at low temperatures to prevent degradation .
Major Products Formed: The major product formed from the interaction of this compound with its target is the inhibition of HIF-1 dimerization, leading to decreased hypoxia response signaling and reduced expression of hypoxia-regulated genes such as VEGF and CAIX.
Scientific Research Applications
TAT-cyclo-CLLFVY has several scientific research applications, particularly in the fields of cancer biology and hypoxia research. It is used to study the role of HIF-1 in tumor growth, angiogenesis, and metastasis. By inhibiting HIF-1 dimerization, this compound helps researchers understand the molecular mechanisms underlying hypoxia-induced gene expression and its impact on cancer progression .
In addition to cancer research, this compound is also employed in studies related to cardiovascular diseases, where hypoxia plays a critical role. The compound’s ability to modulate hypoxia response pathways makes it a valuable tool for investigating therapeutic strategies targeting HIF-1.
Mechanism of Action
TAT-cyclo-CLLFVY exerts its effects by binding to the PAS-B domain of HIF-1 alpha, thereby preventing its dimerization with HIF-1 beta. This inhibition disrupts the formation of the HIF-1 transcription factor complex, which is essential for the cellular hypoxia response. As a result, the expression of hypoxia-regulated genes, such as VEGF and CAIX, is significantly reduced. This mechanism of action highlights the compound’s potential as a therapeutic agent in conditions where hypoxia plays a pivotal role .
Comparison with Similar Compounds
- Cyclo-CLLFVY
- HIF-2 alpha inhibitors
- Other HIF-1 dimerization inhibitors
Comparison: TAT-cyclo-CLLFVY is unique in its selective inhibition of HIF-1 dimerization without affecting HIF-2 mediated hypoxia responses. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Compared to other HIF-1 dimerization inhibitors, this compound demonstrates a higher specificity for the HIF-1 alpha and HIF-1 beta interaction, making it a valuable tool for targeted cancer therapy .
Biological Activity
TAT-cyclo-CLLFVY is a cyclic peptide that has garnered significant attention for its role as an inhibitor of hypoxia-inducible factor-1 (HIF-1) heterodimerization. This compound is particularly relevant in cancer research due to its ability to disrupt the HIF-1 signaling pathway, which is often upregulated in tumors. Below, we explore the biological activity of this compound, highlighting its mechanisms, experimental findings, and implications for therapeutic development.
This compound functions primarily by binding to the PAS-B domain of HIF-1α, effectively inhibiting the dimerization of HIF-1α with HIF-1β. This interaction is critical for the activation of HIF-1 target genes involved in the cellular response to hypoxia. Notably, this compound does not affect the closely related HIF-2 isoform, making it a selective inhibitor of HIF-1 activity .
Key Features:
- Binding Affinity : The compound has a dissociation constant () of approximately 124 nM , indicating a strong affinity for its target .
- Inhibition Concentration : The half-maximal inhibitory concentration () for disrupting HIF-1 dimerization is reported at 1.3 μM .
In Vitro Studies
Research has demonstrated that this compound effectively inhibits HIF-1-mediated transcriptional activity in various cell lines under hypoxic conditions. In particular, studies utilizing luciferase reporter assays have shown that:
- Reduction in Gene Expression : Chromosomally encoded this compound reduced the expression of key HIF target genes such as vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX) by approximately 30% and 45% , respectively .
Table 1: Summary of Experimental Data on this compound
| Study Reference | Cell Line | (μM) | (nM) | Target Gene Reduction (%) |
|---|---|---|---|---|
| MCF-7 | 1.3 | 124 | VEGF: 30%, CAIX: 45% | |
| U2OS | - | - | - | |
| T-REx-P1 | - | - | - |
Case Study 1: Cancer Cell Lines
In a study involving breast cancer cell lines (MCF-7 and U2OS), this compound was shown to effectively inhibit HIF-1 dimerization, leading to decreased cell proliferation under hypoxic conditions. This suggests potential applications in targeting tumor growth by modulating hypoxic signaling pathways .
Case Study 2: Genetically Encoded Peptide
A genetically encoded version of this compound was utilized in a transgenic model to assess its effects on HIF signaling dynamics. Results indicated that the expression of this peptide significantly altered the transcriptional response to hypoxia, demonstrating its potential as a therapeutic agent in conditions characterized by aberrant HIF signaling .
Implications for Therapeutic Development
The selective inhibition of HIF-1 by this compound presents promising avenues for cancer therapy. By targeting the hypoxic response, this compound could potentially enhance the efficacy of existing treatments or serve as a standalone therapy in tumors where HIF signaling is a driving factor.
Q & A
Q. What is the molecular mechanism by which TAT-cyclo-CLLFVY inhibits HIF-1 dimerization?
this compound disrupts the protein-protein interaction between HIF-1α and HIF-1β, preventing heterodimer formation critical for hypoxia signaling. Structural studies suggest its cyclic CLLFVY motif binds competitively to HIF-1α, while the TAT domain facilitates cellular uptake. In vitro assays show an IC50 of 1.3 µM for disrupting recombinant HIF-1α/β interactions . Dose-dependent inhibition of hypoxia-induced luciferase activity (IC50 ~16–19 µM) confirms cellular efficacy .
Q. What experimental protocols are recommended for validating HIF-1 inhibition by this compound?
- Luciferase Reporter Assay : Use hypoxia (1% O2)-treated cells (e.g., MCF-7 or U2OS) transfected with hypoxia-response element (HRE)-driven luciferase constructs. Measure dose-dependent suppression of luminescence .
- Proximity Ligation Assay (PLA) : Quantify endogenous HIF-1α/β interactions in intact cells post-treatment. PLA reduces false positives from overexpression artifacts .
- Western Blotting : Assess downstream HIF-1 targets (e.g., VEGF, CAIX) under hypoxic conditions .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store lyophilized powder at -80°C (2-year stability) or -20°C (1-year stability). Reconstitute in sterile PBS or cell culture-grade DMSO, aliquot to avoid freeze-thaw cycles, and verify peptide integrity via HPLC (>99% purity) before critical experiments .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across assays?
Discrepancies arise from assay context:
- 1.3 µM IC50 : Derived from recombinant protein interaction assays (His-HIF-1α/GST-HIF-1β), reflecting direct binding affinity .
- 16–19 µM IC50 : Observed in cellular luciferase assays, influenced by TAT-mediated uptake efficiency, intracellular degradation, and off-target effects . Methodological Recommendation: Normalize intracellular peptide concentration via mass spectrometry and correlate with functional readouts to resolve potency variations.
Q. What strategies optimize this compound delivery in 3D tumor models or in vivo systems?
- Nanocarrier Encapsulation : Use liposomes or polymeric nanoparticles to enhance serum stability and tumor penetration.
- Dosing Regimen : Administer pre-hypoxic conditioning (e.g., 24-hour pretreatment) to maximize HIF-1α accumulation before inhibition .
- Combination Therapy : Pair with anti-angiogenic agents (e.g., bevacizumab) to exploit synergistic hypoxia pathway targeting.
Q. How can researchers ensure specificity of this compound for HIF-1α/β over HIF-2α/β interactions?
- Selectivity Assays : Perform parallel PLA or co-immunoprecipitation for HIF-2α/β in treated vs. untreated cells. Miranda et al. (2013) confirmed no cross-reactivity with HIF-2α .
- CRISPR Knockout Controls : Use HIF-1α<sup>-/-</sup> or HIF-2α<sup>-/-</sup> cell lines to isolate pathway-specific effects.
Q. What analytical methods validate the structural integrity of synthesized this compound batches?
- Mass Spectrometry (MS) : Confirm molecular weight (2559.08 Da) and disulfide bond formation (Cys1-Cys1') .
- Circular Dichroism (CD) : Assess secondary structure consistency with reference spectra.
- HPLC Purity Analysis : Ensure >99% purity to avoid confounding biological results .
Data Interpretation & Contradiction Analysis
Q. Why does this compound suppress VEGF in some assays but not others?
Context-dependent outcomes arise from:
- Cell-Type Variability : Breast cancer (MCF-7) vs. osteosarcoma (U2OS) cells exhibit differential HIF-1 dependency .
- Hypoxia Duration : Prolonged hypoxia (>24 hours) may activate compensatory pathways (e.g., HIF-2 or NF-κB). Resolution: Perform time-course experiments and multiplex cytokine profiling to map dynamic VEGF regulation.
Q. How should researchers address batch-to-batch variability in peptide activity?
- Quality Control (QC) : Require certificates of analysis (CoA) for purity, endotoxin levels, and solubility.
- Bioactivity Validation : Include a positive control (e.g., HIF-1α siRNA) in each experiment to benchmark batch efficacy .
Integration with Broader Research
Q. What are best practices for incorporating this compound findings into a literature review or grant proposal?
- Critical Synthesis : Contrast its HIF-1α/β inhibition mechanism with small-molecule inhibitors (e.g., acriflavine) or HIF-1α degraders .
- Gap Analysis : Highlight underexplored areas, such as its impact on HIF-1’s role in immune evasion or metabolic reprogramming.
- Reproducibility : Emphasize adherence to MIAPE (Minimum Information About a Proteomics Experiment) standards for peptide characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
